

# Spectroscopic Analysis of Dichlorinated Octanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,7-Dichlorooctane	
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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for dichlorinated octanes, with a focus on providing a representative analysis in the absence of readily available experimental data for **1,7-Dichlorooctane**. While a comprehensive search of public databases did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for **1,7-Dichlorooctane**, this guide presents a thorough analysis of the closely related isomer, **1,8-Dichlorooctane**. The spectroscopic characteristics of **1,8-Dichlorooctane** serve as a valuable proxy, and this document will comparatively discuss the expected spectral features of **1,7-Dichlorooctane**.

# **Executive Summary**

The characterization of halogenated alkanes is a critical aspect of synthetic chemistry and drug development. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous structural confirmation. This guide compiles and presents the available spectroscopic data for 1,8-Dichlorooctane as a case study to infer the spectral properties of **1,7-Dichlorooctane**. Detailed experimental protocols, where available, are provided to ensure reproducibility.

# Spectroscopic Data for 1,8-Dichlorooctane

The following sections present the experimental spectroscopic data for 1,8-Dichlorooctane, sourced from public scientific databases.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,8-Dichlorooctane, the symmetry of the molecule simplifies the spectra.

<sup>1</sup>H NMR Data (Predicted)

Due to the absence of readily available experimental spectra in the initial searches, a predicted <sup>1</sup>H NMR spectrum is described. In a solvent like CDCl<sub>3</sub>, the spectrum is expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.54	Triplet	4H	-CH <sub>2</sub> -Cl (C1, C8)
~1.78	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -Cl (C2, C7)
~1.42	Multiplet	8H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C3, C4, C5, C6)

<sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of 1,8-Dichlorooctane is also simplified due to symmetry.

Chemical Shift (ppm)	Assignment
~45.1	C1, C8
~32.6	C2, C7
~28.7	C4, C5
~26.7	C3, C6

## Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Dichlorooctane exhibits characteristic absorptions for alkyl chains and carbon-chlorine bonds. The data presented is from the NIST/EPA Gas-Phase Infrared



#### Database.[1]

Wavenumber (cm⁻¹)	Intensity	Assignment
2940	Strong	C-H stretch (alkane)
2860	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
725	Strong	C-Cl stretch

# Mass Spectrometry (MS)

The mass spectrum of 1,8-Dichlorooctane provides information about its molecular weight and fragmentation pattern. The data is from electron ionization (EI) mass spectrometry.[2][3]

m/z	Relative Intensity	Assignment
91/93	High	[C <sub>4</sub> H <sub>8</sub> Cl] <sup>+</sup> (isotopic pattern)
67	High	[C₅H7] <sup>+</sup>
55	Base Peak	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

The molecular ion peak [M]<sup>+</sup> for C<sub>8</sub>H<sub>16</sub>Cl<sub>2</sub> is expected around m/z 182, 184, and 186 due to the presence of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes. However, it is often of low abundance in the El spectra of long-chain alkyl halides.

# Predicted Spectroscopic Differences for 1,7-Dichlorooctane

While experimental data is unavailable, the expected spectroscopic features of **1,7-Dichlorooctane** can be predicted and contrasted with its **1,8-isomer**:

• ¹H NMR: The spectrum of **1,7-Dichlorooctane** would be more complex due to its lower symmetry. It would exhibit distinct signals for each of the eight carbon environments. The



proton on C7, adjacent to a chlorine and a methyl group, would likely appear as a multiplet around 4.0-4.2 ppm. The terminal methyl group (C8) would be a doublet around 1.5 ppm, coupled to the C7 proton. The proton on the carbon bearing the other chlorine (C1) would be a triplet around 3.5 ppm. The remaining methylene protons would appear as complex multiplets in the 1.3-1.8 ppm region.

- ¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, one for each carbon atom, reflecting the asymmetry of the molecule.
- IR Spectroscopy: The IR spectrum would be very similar to that of 1,8-Dichlorooctane, with prominent C-H and C-Cl stretching and bending vibrations. Subtle differences in the fingerprint region might be observable.
- Mass Spectrometry: The fragmentation pattern would likely differ. While the molecular ion cluster would be at the same m/z values, the relative abundances of fragment ions would change. For instance, fragmentation alpha to the chlorine at the 7-position could lead to characteristic ions.

## **Experimental Protocols**

The following are general experimental protocols for the spectroscopic techniques discussed.

## NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and placed in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire <sup>1</sup>H and <sup>13</sup>C spectra. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

### **IR Spectroscopy**

For a liquid sample like 1,8-Dichlorooctane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by Fourier Transform Infrared (FTIR) spectroscopy.[3] Alternatively, gas-phase IR spectra can be obtained.[1]

### **Mass Spectrometry**



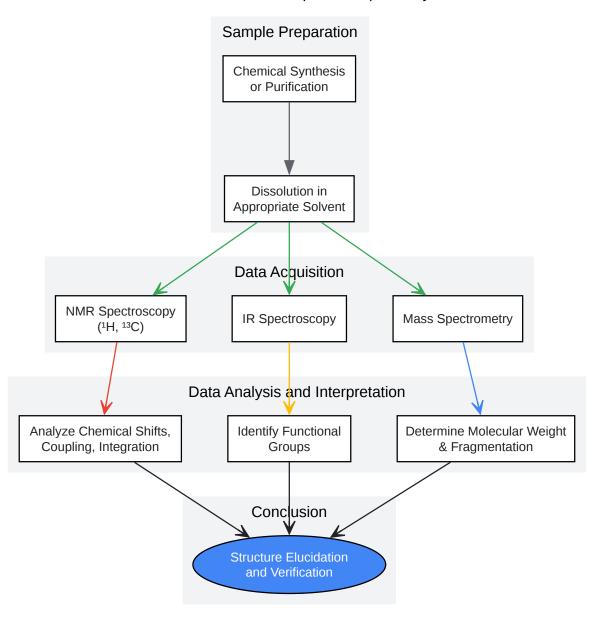
Electron Ionization (EI) mass spectrometry is a common technique for volatile compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

# **Workflow for Spectroscopic Analysis**

The general workflow for the spectroscopic identification and characterization of a chemical compound like a dichlorinated octane is illustrated below.



#### General Workflow for Spectroscopic Analysis



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#### References

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